![molecular formula C17H11FN2OS B5588176 4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)
4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine
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Description
4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C17H11FN2OS and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine is 310.05761231 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(2-fluorobenzyl)thioSimilar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.
Mode of Action
The exact mode of action of 4-(2-fluorobenzyl)thioSimilar compounds have been shown to inhibit cdk2, which is an appealing target for cancer treatment . By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, potentially leading to the death of cancer cells.
Biochemical Pathways
The biochemical pathways affected by 4-(2-fluorobenzyl)thio
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine are not available in the search results. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.
Result of Action
The molecular and cellular effects of 4-(2-fluorobenzyl)thioSimilar compounds have shown significant cytotoxic activities against mcf-7 and hct-116 cell lines . This suggests that these compounds may have potential anti-cancer effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(2-fluorobenzyl)thio
Biological Activity
4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₃FN₂OS
- Molecular Weight : 284.33 g/mol
The presence of the fluorobenzyl and thio groups contributes to its unique pharmacological profile.
Biological Activity Overview
Research has indicated that pyrimidine derivatives, including this compound, exhibit a variety of biological activities:
Anticancer Activity
Pyrimidine derivatives have shown significant anticancer properties. In vitro studies have demonstrated that various pyrimidine compounds can inhibit the proliferation of cancer cell lines. For example, compounds structurally related to this compound have been tested against multiple cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) with promising results.
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-((2-Fluorobenzyl)thio)... | MCF-7 | 0.09 |
A549 | 0.03 | |
HCT-116 | 0.12 |
These results suggest a strong potential for further development as anticancer agents.
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties. Studies have reported that certain derivatives exhibit activity against various bacterial strains, including E. coli, S. aureus, and K. pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds.
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
4-((2-Fluorobenzyl)thio)... | E. coli | 32 |
S. aureus | 16 | |
K. pneumoniae | 64 |
These findings highlight the potential use of this compound in treating bacterial infections.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, some studies have indicated that pyrimidine derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer), PC3 (prostate cancer), and other cell lines. The results demonstrated that compounds with similar structures to this compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents.
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial efficacy of pyrimidine derivatives against resistant strains of bacteria. The results indicated that certain modifications in the structure significantly enhanced the antibacterial activity, suggesting a pathway for optimizing this compound for clinical use.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIAFXBLMMIRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.